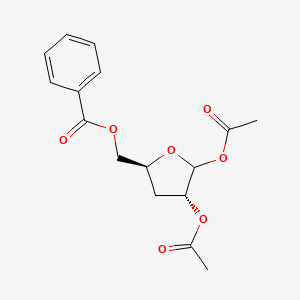

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Vue d'ensemble

Description

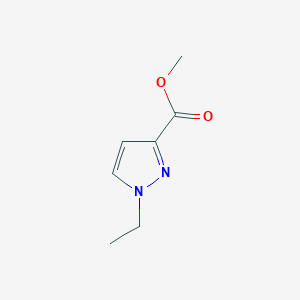

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a monosaccharide derivative . It is used as a reactant in the synthesis of aminooxopyridopyrimidine nucleosides with antitumor cytotoxicity .

Molecular Structure Analysis

The molecular formula of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is C16H18O7 . It contains a total of 42 bonds, including 24 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose are not available, it’s known that it is used as a reactant in the synthesis of aminooxopyridopyrimidine nucleosides .Physical And Chemical Properties Analysis

The boiling point of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is predicted to be 419.9±45.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis of Base Modified 3’-O-Methyl Ribonucleosides

Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Research .

Application Summary

The compound is used in the synthesis of base modified 3’-O-Methyl Ribonucleosides . These modified nucleosides have a wide range of applications, including cap analogues for mRNA vaccine production .

Experimental Procedure

The synthesis of 1, 2,-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose (8) was accomplished from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in 7-steps and 30% overall yield .

Results

The utility of protected 8 was demonstrated via synthesis of 9- (3’-O-methyl-β-D-ribofuranosyl)-6-chloropurine (21) and six other nucleoside analogues in good yields .

Synthesis of Marine Natural Nucleosides

Scientific Field

This application is in the field of Marine Biochemistry and Medicinal Chemistry .

Application Summary

The compound is used in the total synthesis of two marine natural nucleosides: trachycladines A and B . These nucleosides play an important role in medical research and pharmaceutical development, especially for the clinical treatment against malignant proliferation and infections by fungi, bacteria, and viruses .

Experimental Procedure

The total synthesis of trachycladines A and B was accomplished using 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose as the starting material .

Results

The synthesis resulted in trachycladines A (10 steps, 34.2% overall yield) and B (11 steps, 35.0% overall yield) .

Modification of Glycoproteins

Scientific Field

This application falls under the field of Biochemistry and Pharmaceutical Research .

Application Summary

The compound is used to modify glycoproteins to increase their stability and to improve their solubility .

Experimental Procedure

The compound is modified with fluorination, saccharide methylation, glycosylation, and polysaccharide synthesis .

Results

The modified glycoproteins demonstrate improved stability and solubility, which can be beneficial in various biochemical applications .

Creation of Anti-Cancer Agents

Scientific Field

This application is in the field of Medicinal Chemistry and Oncology .

Application Summary

The compound serves as a foundational ingredient, prominently harnessed in the creation of anti-cancer agents .

Experimental Procedure & Results

The specific methods of application and the outcomes obtained are not detailed in the source .

Synthesis of Antiviral Drugs

Scientific Field

This application is in the field of Medicinal Chemistry and Virology .

Application Summary

The compound is often utilized in the synthesis of antiviral drugs .

Experimental Procedure

Its derivatives demonstrate potential activity against diseases like HIV and Hepatitis B by inhibition of reverse transcriptase .

Results

The synthesized antiviral drugs have shown potential in combating viral diseases .

Propriétés

IUPAC Name |

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPHOLDKAGPOZ-NNKZFNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563663 | |

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose | |

CAS RN |

4613-71-2 | |

| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283245.png)